1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
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Overview
Description
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a bromine and fluorine atom on the benzyl group attached to the piperidine ring
Scientific Research Applications
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine has several applications in scientific research:
Safety and Hazards
The safety data sheet for 2-bromo-5-fluorobenzyl bromide indicates that it is dangerous, causing severe skin burns and eye damage, and may be corrosive to metals . It’s also harmful to aquatic life with long-lasting effects . Similar precautions would likely apply to “1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine”.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine typically involves the following steps:
Formation of 2-Bromo-5-fluorobenzyl bromide: This intermediate is prepared by bromination of 5-fluorobenzyl alcohol using bromine or a brominating agent under controlled conditions.
Alkylation Reaction: The 2-Bromo-5-fluorobenzyl bromide is then reacted with 4-methylpiperidine in the presence of a base such as potassium carbonate or sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions but may include alcohols, ketones, or amines.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzyl group can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The piperidine ring provides a scaffold that can interact with biological molecules, potentially leading to pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzyl alcohol: This compound is similar in structure but lacks the piperidine ring.
2-Bromo-5-fluorobenzyl bromide: This compound is a precursor in the synthesis of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine and is used in various alkylation reactions.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can significantly influence its chemical and biological properties. The combination of these halogens with the piperidine ring makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAPSKCLTXSIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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